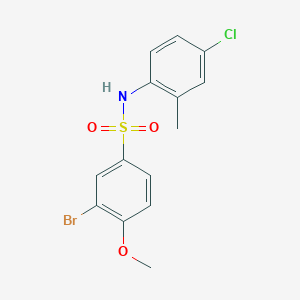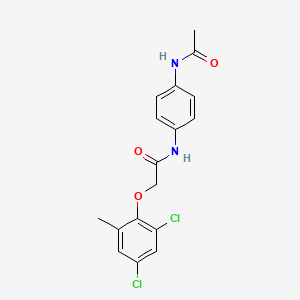![molecular formula C20H17BrN2O3S B3690781 N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B3690781.png)
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide
Overview
Description
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide is a complex organic compound that features a bromonaphthalene moiety linked to a dimethoxybenzamide structure through a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide typically involves multiple steps. One common route starts with the bromination of naphthalene to form 4-bromonaphthalene. This intermediate is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group. The final step involves coupling this intermediate with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could result in a derivative with a different functional group replacing the bromine atom.
Scientific Research Applications
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the carbamothioyl group could form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-2-phenylacetamide
- benzyl N-(4-bromonaphthalen-1-yl)carbamate
Uniqueness
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide is unique due to the presence of both the bromonaphthalene and dimethoxybenzamide moieties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the carbamothioyl group provides a reactive site for further chemical modifications, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-25-17-10-7-12(11-18(17)26-2)19(24)23-20(27)22-16-9-8-15(21)13-5-3-4-6-14(13)16/h3-11H,1-2H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTGIVMWDYPCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B3690719.png)
![diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3690721.png)
![3-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide](/img/structure/B3690736.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3690746.png)
![N-(3,5-dichlorophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3690751.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-diethoxybenzamide](/img/structure/B3690762.png)
![ethyl 4-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B3690770.png)
![5-cyclohexylidene-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3690778.png)
![3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B3690786.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3690802.png)
![N-(3-bromophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3690804.png)
